molecular formula C7H16Cl2N2O2 B12878279 2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride

2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B12878279
M. Wt: 231.12 g/mol
InChI Key: RBMUVKZMASLNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is an amino acid derivative that has garnered interest in various scientific fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride typically involves the reaction of pyrrolidine with an appropriate amino acid precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

2-amino-3-pyrrolidin-1-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c8-6(7(10)11)5-9-3-1-2-4-9;;/h6H,1-5,8H2,(H,10,11);2*1H

InChI Key

RBMUVKZMASLNGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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